

Biological activity of Ilex kudingcha extracts

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An In-depth Technical Guide on the Biological Activity of Ilex kudingcha Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ilex kudingcha C.J. Tseng, commonly known as Kuding tea, is a traditional Chinese beverage with a long history of medicinal use.[1] Modern pharmacological research has revealed that its extracts, rich in bioactive compounds such as polyphenols and triterpenoid saponins, possess a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory effects of Ilex kudingcha extracts. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for assessing these activities, and visualizes critical signaling pathways and workflows. The evidence suggests that Ilex kudingcha is a promising source for the development of novel therapeutic agents for a range of diseases.[3]

Introduction

Ilex kudingcha C.J. Tseng is one of the species of evergreen trees used to produce Kuding tea, a beverage known for its bitter taste and medicinal properties.[2] Traditionally, it has been used to refresh the mind, improve eyesight, and remove phlegm.[1] The primary bioactive constituents responsible for its pharmacological effects are polyphenols, including caffeoylquinic acid (CQA) derivatives, and triterpene saponins.[2][4] These compounds have been shown to mediate a variety of health benefits, including antioxidant, anti-inflammatory, anti-cancer, and lipid-lowering activities.[1][5][6] This guide synthesizes the current scientific

literature to provide a detailed resource for researchers exploring the therapeutic potential of Ilex kudingcha extracts.

Antioxidant Activity

The antioxidant properties of Ilex kudingcha extracts are primarily attributed to their high content of polyphenolic compounds, which act as potent free radical scavengers.^{[4][7]} These compounds can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.^[6]

Quantitative Data: In Vitro Antioxidant Assays

The antioxidant capacity of Ilex kudingcha extracts and their fractions has been quantified using various in vitro assays. The data consistently show a strong correlation between total polyphenol content and antioxidant activity.^{[7][8]}

Assay Type	Extract/Fraction	Result (IC50 or equivalent)	Reference
DPPH Radical Scavenging	Ethyl Acetate Fraction	IC50: 16.3 µg/mL	[9]
Hydroxyl Radical (OH) Scavenging	Ethyl Acetate Fraction	IC50: 87.5 µg/mL (non-site-specific)	[9]
Hydroxyl Radical (OH) Scavenging	Ethyl Acetate Fraction	IC50: 27.3 µg/mL (site-specific)	[9]
Superoxide Radical (O ₂ ^{•-}) Scavenging	Ethyl Acetate Fraction	IC50: 1.3 µg/mL	[9]
Mitochondrial Peroxidation	Ethyl Acetate Fraction	IC50: 7.1 µg/mL	[9]
LDL Oxidation (Cu ²⁺ mediated)	Ethyl Acetate Fraction	IC50: 1.4 µg/mL	[9]
LDL Oxidation (AAPH mediated)	Ethyl Acetate Fraction	IC50: 4.8 µg/mL	[9]
DPPH Assay Order of Potency	Crude Extract & Fractions	EaF > nBF > CE > WtF > CfF	[7]
FRAP Assay Order of Potency	Crude Extract & Fractions	EaF > nBF > CE > WtF > CfF	[7]
TEAC Assay Order of Potency	Crude Extract & Fractions	EaF > nBF > CE > CfF > WtF	[7]

CE: Crude Extract, CfF: Chloroform Fraction, EaF: Ethyl Acetate Fraction, nBF: n-Butanol Fraction, WtF: Water Fraction.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free-radical scavenging activity of *Ilex kudingcha* extracts.[7][10][11]

Objective: To determine the concentration of extract required to scavenge 50% of DPPH radicals (IC₅₀).

Materials:

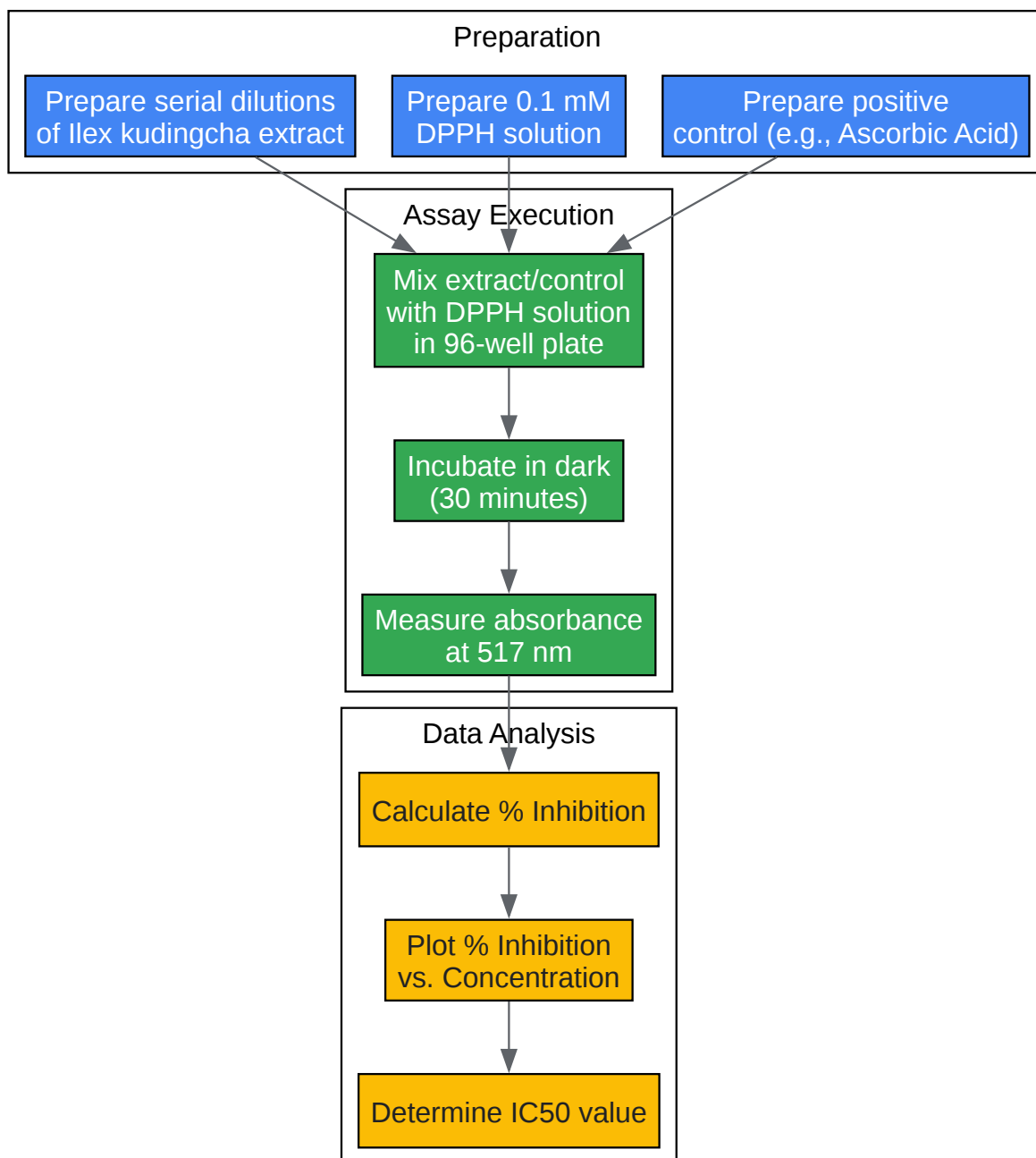
- Ilex kudingcha extract
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (95%)
- Positive control (e.g., Ascorbic acid, Quercetin)
- 96-well microplate
- Microplate reader (spectrophotometer)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[\[7\]](#)
- Preparation of Extract Solutions: Create a series of dilutions of the Ilex kudingcha extract in methanol (e.g., 10, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control.
- Assay Reaction:
 - In a 96-well microplate, add a specific volume of each extract dilution to the wells.
 - Add the DPPH solution to each well. For example, add 100 µL of extract to 100 µL of DPPH solution.
 - For the blank control, use 100 µL of methanol instead of the extract.
- Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[\[10\]](#)

- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [\[11\]](#)
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- IC50 Determination: Plot the percentage of inhibition against the extract concentrations. The IC50 value is the concentration of the extract that causes 50% inhibition of the DPPH radical.

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Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

Ilex kudingcha extracts exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Dicafeoylquinic acids (DiCQAs) are among the active components responsible for this activity.[\[12\]](#)

Signaling Pathways: NF- κ B and MAPKs

The anti-inflammatory mechanism of Ilex kudingcha extracts involves the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[12\]](#) In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Extracts from Ilex kudingcha have been shown to prevent the phosphorylation of key proteins in these pathways, including I κ B α (an inhibitor of NF- κ B) and the MAPKs (ERK, JNK, and p38).[\[12\]](#) This inhibition suppresses the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF- α , IL-1 β , and IL-6.[\[12\]](#)[\[13\]](#)

Quantitative Data: Inhibition of Inflammatory Mediators

Studies using LPS-stimulated RAW264.7 macrophage cells demonstrate the potent anti-inflammatory effects of Ilex kudingcha components.

Mediator	Effect of DiCQAs Pretreatment	Cell Line	Reference
Nitric Oxide (NO)	Suppressed production	RAW264.7	[12]
Prostaglandin E2 (PGE2)	Suppressed production	RAW264.7	[12]
TNF- α	Suppressed production	RAW264.7	[12]
IL-1 β	Suppressed production	RAW264.7	[12]
IL-6	Suppressed production	RAW264.7	[12]
iNOS mRNA	Suppressed expression	RAW264.7	[12]
COX-2 mRNA	Suppressed expression	RAW264.7	[12]
Phosphorylated I κ B α	Reversed increase	RAW264.7	[12]
Phosphorylated ERK	Reversed increase	RAW264.7	[12]
Phosphorylated JNK	Reversed increase	RAW264.7	[12]
Phosphorylated p38	Reversed increase	RAW264.7	[12]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol details the measurement of NO production, a key indicator of inflammation, in LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of Ilex kudingcha extract on NO production.

Materials:

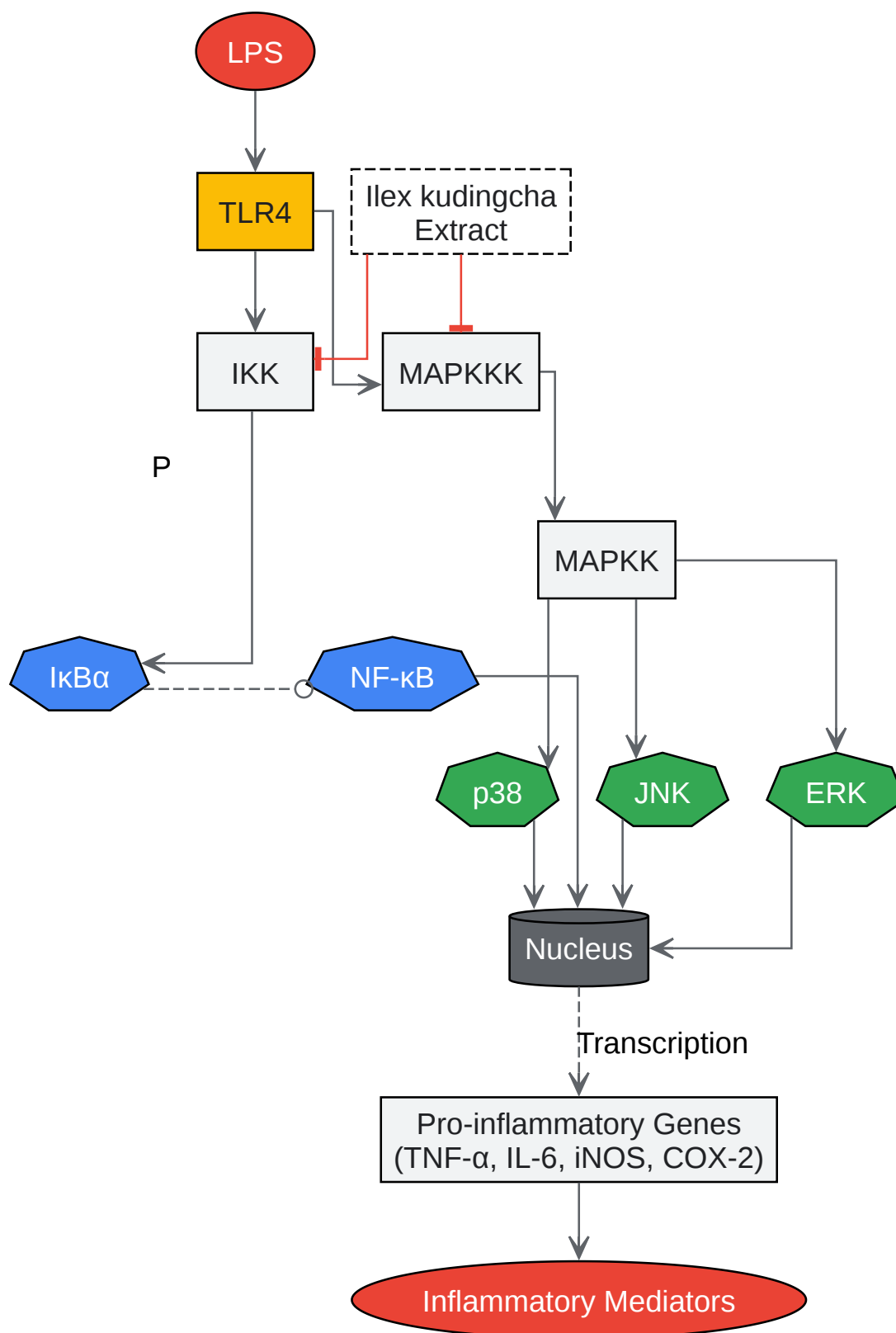
- RAW264.7 macrophage cell line
- Ilex kudingcha extract
- Lipopolysaccharide (LPS)
- DMEM medium with 10% FBS
- Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO₂) standard
- 96-well cell culture plate

Procedure:

- Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours to allow for adherence.
- Pretreatment: Remove the medium and replace it with fresh medium containing various concentrations of the Ilex kudingcha extract. Incubate for 1-2 hours.
- Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
- Griess Reaction:
 - Add 50 µL of Griess Reagent A to each supernatant sample.
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B.

- Incubate for another 10 minutes at room temperature, protected from light.
- Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

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Caption: Inhibition of NF-κB and MAPK Pathways.

Anti-cancer Activity

Extracts from Ilex kudingcha have demonstrated significant anti-cancer properties in various cancer cell lines, including breast, oral, and colon cancer.[14][15] The primary mechanism is the induction of apoptosis (programmed cell death), along with anti-inflammatory and anti-metastatic effects.[15][16]

Signaling Pathway: Intrinsic Apoptosis

The pro-apoptotic effect of Kuding tea is largely mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[15] The extract alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15][16] An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of effector caspases, primarily Caspase-9 and Caspase-3, which execute the apoptotic process by cleaving cellular substrates.[15] Kuding tea polyphenols have also been shown to upregulate p53 and p21, key tumor suppressor proteins that can trigger apoptosis.[17]

Quantitative Data: Inhibition of Cancer Cell Growth

Ilex kudingcha extracts inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Cell Line	Extract Concentration	Inhibition Rate	Reference
MCF-7 (Human Breast Adenocarcinoma)	50 µg/mL	19%	[15]
MCF-7 (Human Breast Adenocarcinoma)	100 µg/mL	58%	[15]
MCF-7 (Human Breast Adenocarcinoma)	200 µg/mL	81%	[15]
TCA8113 (Human Tongue Carcinoma)	50 µg/mL	10%	[16]
TCA8113 (Human Tongue Carcinoma)	100 µg/mL	41%	[16]
TCA8113 (Human Tongue Carcinoma)	200 µg/mL	75%	[16]
BcaCD885 (Buccal Squamous Cell Carcinoma)	100 µg/mL (polyphenols)	32.7% sub-G1 cells (apoptosis)	[17]

Experimental Protocol: MTT Cell Viability Assay

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[\[16\]](#)

Objective: To determine the effect of Ilex kudingcha extract on the viability and proliferation of cancer cells.

Materials:

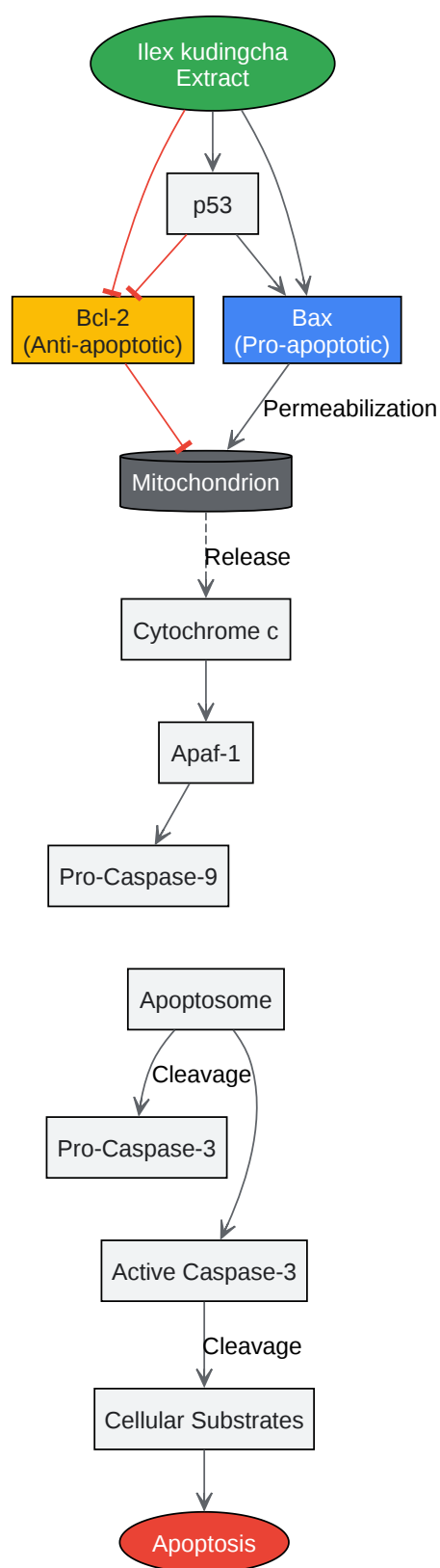
- Cancer cell line (e.g., MCF-7, TCA8113)

- Ilex kudingcha extract
- Complete culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5×10^3 cells/well) and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of the Ilex kudingcha extract for a specified period (e.g., 48 hours). Include untreated control wells.
- MTT Addition: After the treatment period, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Shake the plate gently to ensure the crystals are fully dissolved. Measure the absorbance at 540-570 nm.
- Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell inhibition relative to the untreated control.

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Caption: Intrinsic Apoptosis Pathway Induction.

Effects on Metabolic Disorders

Ilex kudingcha extracts have shown significant potential in preventing and treating metabolic disorders, including obesity, hyperlipidemia, and hyperglycemia, often associated with high-fat diets.[\[3\]](#)[\[18\]](#)

Mechanism: LXR β Antagonism and Lipid Regulation

One of the key mechanisms is the antagonism of the Liver X Receptor beta (LXR β).[\[3\]](#) LXRs are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose metabolism. By inhibiting LXR β transactivity, the extract can modulate the expression of target genes involved in lipid synthesis and transport.[\[3\]](#) Animal studies show that the extract can block body weight gain, reduce the size of adipocytes, and lower serum levels of triglycerides, total cholesterol, and LDL-cholesterol.[\[3\]](#)[\[18\]](#) It also improves glucose tolerance and reduces lipid accumulation in the liver.[\[18\]](#)

Quantitative Data: In Vivo Metabolic Studies

Preventive and therapeutic studies in C57BL/6 mice fed a high-fat diet (HFD) have provided quantitative evidence of the extract's efficacy.

Parameter	Model	Treatment	Outcome	Reference
Body Weight	HFD Preventive	0.05% ethanol extract (EK) in diet for 5 weeks	Blocked HFD-induced weight gain	[3][18]
Serum Triglycerides	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Serum Cholesterol	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Serum LDL-Cholesterol	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Fasting Blood Glucose	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Glucose Tolerance	HFD Preventive	0.05% EK in diet for 5 weeks	Improved vs. HFD control	[3][18]
Serum Triglycerides	HFD Therapeutic	50 mg/kg EK (oral gavage) for 2 weeks	Reduced vs. obese control	[3][18]
Fasting Blood Glucose	HFD Therapeutic	50 mg/kg EK (oral gavage) for 2 weeks	Reduced vs. obese control	[3][18]

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines a typical preventive study to evaluate the effects of an extract on metabolic disorders.[3][18]

Objective: To assess the ability of Ilex kudingcha extract to prevent the development of obesity and related metabolic disturbances in mice fed a high-fat diet.

Animals:

- C57BL/6 mice (female, 6-8 weeks old)

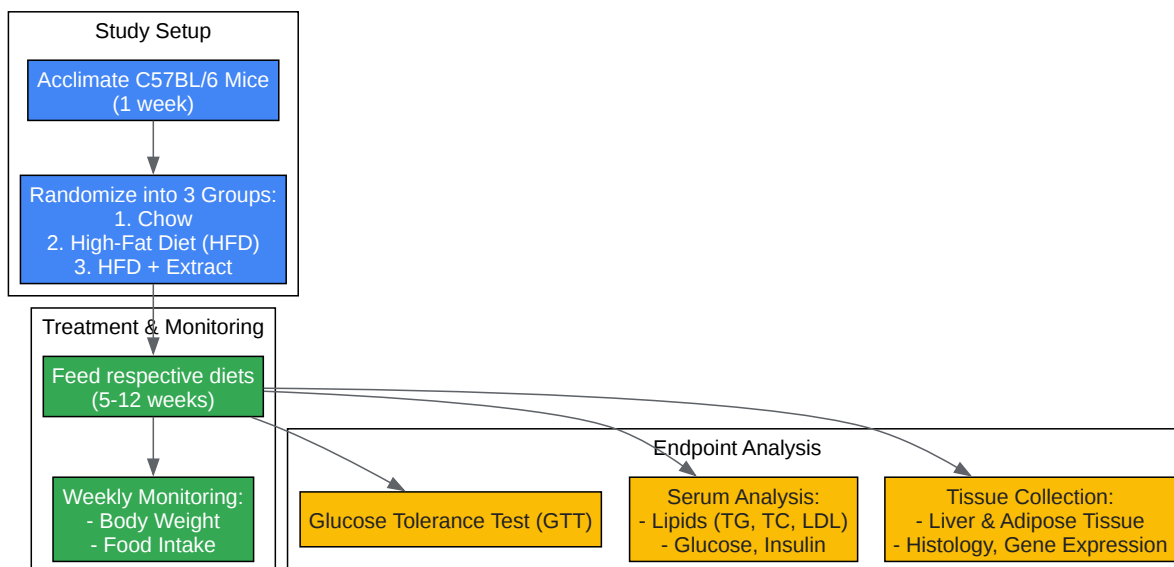
Diets:

- Standard Chow Diet (Control)
- High-Fat Diet (HFD)
- High-Fat Diet supplemented with Ilex kudingcha extract (e.g., 0.05% w/w)

Procedure:

- Acclimation: Acclimate mice to the facility for one week.
- Group Assignment: Randomly divide mice into three groups (n=8-10 per group): Chow, HFD, and HFD + Extract.
- Treatment Period: Provide the respective diets and water ad libitum for a period of 5-12 weeks.
- Monitoring:
 - Measure body weight and food intake weekly.
- Metabolic Testing (at the end of the study):
 - Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose load (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
 - Serum Analysis: Collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and analyze for triglycerides, total cholesterol, LDL-c, HDL-c, and insulin.
- Tissue Collection: Euthanize the mice and harvest tissues such as the liver and adipose tissue. Weigh the tissues and store them for further analysis (e.g., lipid content, histology, gene expression).

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